1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine
Overview
Description
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine is a chemical compound with diverse applications in scientific research. Its unique properties make it valuable in drug development, organic synthesis, and medicinal chemistry. It has a molecular weight of 169.2 .
Molecular Structure Analysis
The molecular formula of this compound is C9H12FNO . The InChI code is 1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents, including those potentially derived from or related to 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine, show promise for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, pointing towards their potential in municipal water and wastewater treatment at low PFAS concentrations (Ateia et al., 2019).
Synthesis of Fluorinated Biphenyls
Though not directly about this compound, research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen, highlights the significance of fluorinated compounds in pharmaceutical manufacturing. The study outlines a more accessible synthesis approach that could potentially be adapted for related fluorinated aromatic compounds (Qiu et al., 2009).
Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution reactions involving fluorinated compounds, such as those structurally related to this compound, are fundamental in organic synthesis. These reactions enable the introduction of various functional groups, expanding the utility of fluorinated aromatics in chemical synthesis (Pietra & Vitali, 1972).
Fluorescence Emission from Nitrogen-containing Compounds
Research on the fluorescence emission of nitrogen-containing organic compounds, such as poly(amido amine) dendrimers, suggests potential applications for similar compounds in biomedical fields. This includes imaging and sensor technologies, where the unique fluorescence properties of nitrogen-fluorine compounds could be particularly valuable (Wang Shao-fei, 2011).
Novel Brominated Flame Retardants
The study of novel brominated flame retardants, including those that might involve fluorine substitution, shows the importance of such compounds in improving fire safety standards in consumer goods and building materials. The research into their environmental occurrence, risks, and removal from indoor environments emphasizes the need for understanding the impact of these chemicals on human health and the environment (Zuiderveen et al., 2020).
Safety and Hazards
This compound is classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
1-(2-fluoro-6-methoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRDJSQLAIQQNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655703 | |
Record name | 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870849-68-6, 1019602-82-4 | |
Record name | 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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